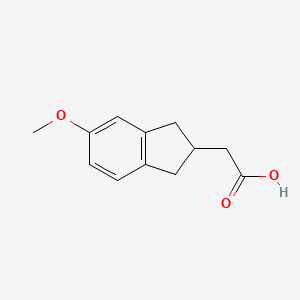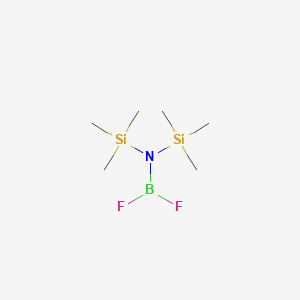
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound of interest in the field of organosilicon chemistryThis compound is particularly noted for its use as a precursor in the preparation of SiB_xC_yN_z films, which are valuable in various high-temperature and high-strength applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reaction of bis(trimethylsilyl)amine with a fluoroboryl compound. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The identity of the compound is confirmed through elemental analysis, IR, and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine are not extensively documented, the compound’s synthesis can be scaled up using standard chemical manufacturing techniques. This includes maintaining precise reaction conditions and utilizing appropriate purification methods to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated substrates, which can be catalyzed by transition metals.
Common Reagents and Conditions
Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .
Scientific Research Applications
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Mechanism of Action
The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This compound is also used in silylation reactions and shares some similarities in terms of its reactivity with hydroxyl groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another silylating agent that is commonly used in the derivatization of various functional groups.
Uniqueness
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both boron and silicon atoms, which imparts distinct properties such as high thermal stability and the ability to form robust ceramic materials. This sets it apart from other silylating agents that do not contain boron .
Properties
CAS No. |
2251-46-9 |
|---|---|
Molecular Formula |
C6H18BF2NSi2 |
Molecular Weight |
209.19 g/mol |
IUPAC Name |
[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
InChI Key |
CSYYOGGATJIZDD-UHFFFAOYSA-N |
Canonical SMILES |
B(N([Si](C)(C)C)[Si](C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



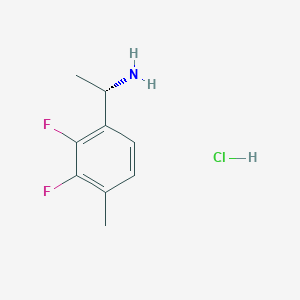
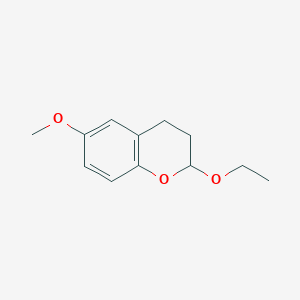
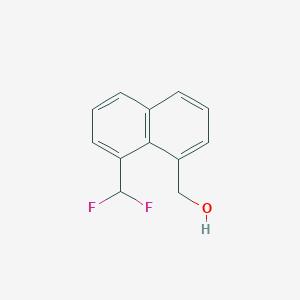
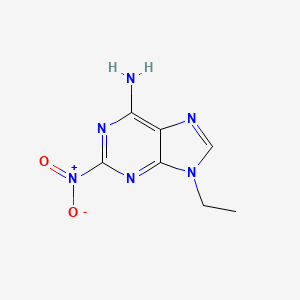

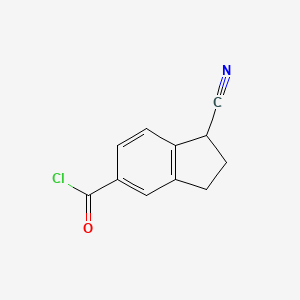
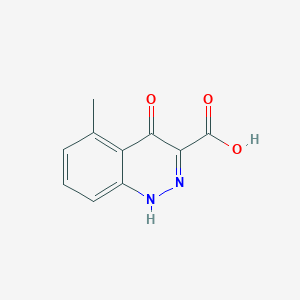
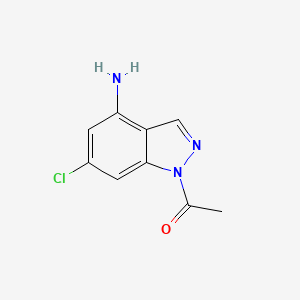



![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
